(2-Methylbutyl)benzene
Overview
Description
(2-Methylbutyl)benzene, also known as 1-Phenyl-2-methylbutane, is an organic compound with the molecular formula C11H16. It is a derivative of benzene where a 2-methylbutyl group is attached to the benzene ring. This compound is used in various chemical processes and has significant industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylbutyl)benzene can be synthesized through several methods. One common method involves the alkylation of benzene with 2-methylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring acts as a nucleophile and attacks the electrophilic carbon in the 2-methylbutyl chloride .
Industrial Production Methods
In industrial settings, this compound is often produced through similar alkylation processes, but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbutyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Nitration (HNO3 and H2SO4), sulfonation (SO3 and H2SO4), halogenation (Br2 or Cl2 with a Lewis acid catalyst).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Substitution: Nitro, sulfonyl, and halogenated this compound derivatives.
Scientific Research Applications
(2-Methylbutyl)benzene has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of (2-Methylbutyl)benzene involves its interaction with various molecular targets. In oxidation reactions, the benzylic hydrogen is abstracted, leading to the formation of a benzylic radical, which is then further oxidized to form benzoic acid derivatives. In substitution reactions, the electron-rich benzene ring undergoes electrophilic attack, leading to the formation of substituted products .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-methylpropane
- 1-Phenyl-2-methylpentane
- 1-Phenyl-2-methylhexane
Uniqueness
(2-Methylbutyl)benzene is unique due to its specific structure, which imparts distinct chemical reactivity and physical properties. Its benzylic position is highly reactive, making it a valuable intermediate in organic synthesis. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
2-methylbutylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-3-10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDLFCDWOFLKEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871046 | |
Record name | (2-Methylbutyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3968-85-2 | |
Record name | Benzene, (2-methylbutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003968852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Methylbutyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3968-85-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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